4-amino-N-cyclobutylbutanamide
Overview
Description
Synthesis Analysis
The synthesis of 4-amino-N-cyclobutylbutanamide involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide chloride salt and procainamide in deionized water at room temperature. This ion-associate reaction results in the formation of a complex, which has been characterized by various physicochemical methods .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl ring attached to an amide group. The compound’s chemical formula is C8H16N2O, and it forms a hydrochloride salt. The InChI code for this compound is: 1S/C8H16N2O.ClH/c9-6-2-5-8(11)10-7-3-1-4-7;/h7H,1-6,9H2,(H,10,11);1H .
Chemical Reactions Analysis
The complex formed by this compound has been studied for its antibacterial activity. The ion-associate or ion-pair complex exhibits specific electronic characteristics, as determined by density functional theory (DFT) calculations. The UV absorption peak of the UV cutoff edge was detected for both configurations of the complex .
Safety and Hazards
- MSDS : Link to MSDS
Properties
IUPAC Name |
4-amino-N-cyclobutylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-6-2-5-8(11)10-7-3-1-4-7/h7H,1-6,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHWEQUWYNATH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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